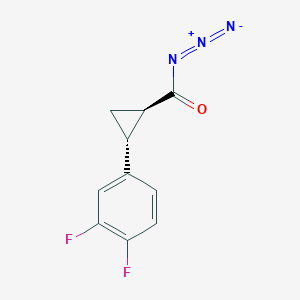

(1R,2R)-2-(3,4-二氟苯基)-环丙烷甲酰叠氮化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

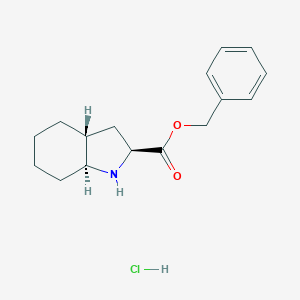

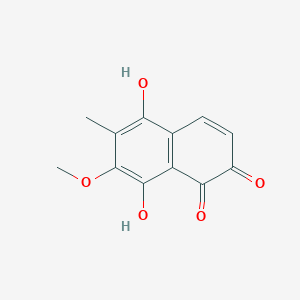

The compound "(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide" is a molecule that likely contains a cyclopropane core with a carbonyl azide functional group and a difluorophenyl substituent. While the specific molecule is not directly discussed in the provided papers, the general class of cyclopropane derivatives and their reactivity are of significant interest in the field of organic chemistry due to their potential in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex, involving multiple steps and various reagents. For instance, TiCl4 has been used to promote a formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides, leading to the formation of highly functionalized triazinines, which can be further converted to azetidines . Additionally, donor-acceptor cyclopropanes have been opened with acyclic 1,3-diketones to synthesize 1,6-dicarbonyl compounds . These methods highlight the versatility of cyclopropane derivatives in synthesizing complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be characterized using various spectroscopic techniques. For example, a related compound with a cyclopropane core was characterized by 1H and 13C NMR and HRMS spectroscopy, and its absolute molecular configuration was determined by X-ray crystallography . This suggests that similar techniques could be employed to analyze the molecular structure of "(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide".

Chemical Reactions Analysis

Cyclopropane derivatives participate in a variety of chemical reactions. The presence of fluorine atoms, as in the case of aryl-substituted trifluorocyclopropanes, can significantly affect the reactivity and polarity of these molecules . The stereochemistry of the substituents on the cyclopropane ring can also influence the outcome of chemical reactions, as seen in the synthesis of all-cis-1,2,3-trifluorocyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms can impart significant polarity to the molecule, as well as affect its lipophilicity (log P) . The rigidity of the cyclopropane ring and the nature of its substituents can also affect the molecule's conformation and stability, as evidenced by the weak intermolecular interactions observed in crystal structure analyses .

科学研究应用

酶促工艺开发

酮还原酶 (KRED) 被用来将 2-氯-1-(3,4-二氟苯基)乙酮转化为手性醇,这对于合成 (1R,2R)-2-(3,4-二氟苯基)环丙烷甲酸乙酯至关重要。该酶促过程以其绿色和环保的特性为标志,表现出高生产率和转化率,显示出在工业应用中的前景 (Guo 等人,2017).

生物催化在药物合成中的应用

(1R,2R)-2-(3,4-二氟苯基)-环丙烷甲酰叠氮化物是抗血小板药物替格瑞洛合成的组成部分。一项研究重点介绍了一种高效的水解拆分工艺,用于制备替格瑞洛的前体 (1R,2R)-DFPCPCA,该工艺使用固定化南极假丝酵母脂肪酶 B (CALB) 在甲基叔丁基醚中。该工艺展示了改进的酶活性和对映选择性,强调了其在合成光学纯药物中间体中的重要性 (Wang 等人,2019).

立体选择性生物催化合成

替格瑞洛环丙烷前体的立体选择性生物催化合成是使用工程酶实现的,为药物中间体提供了一步生物催化途径。该工艺以其高非对映选择性和对映选择性而著称,为用高效、清洁和高度选择性的酶催化工艺替代多步化学合成开辟了途径 (Hernandez 等人,2016).

点击化学在合成中的应用

该分子还可在点击化学中找到应用,特别是在带有乙炔的供体-受体环丙烷的串联开环/点击反应中。该过程导致形成新型线性稠合三环 1,2,3-三唑,证明了其在复杂分子结构合成中的效用 (Flisar 等人,2014).

属性

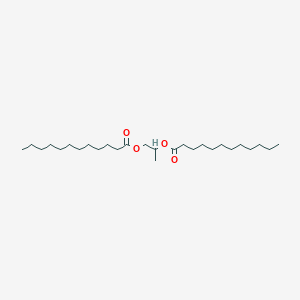

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOVAIMDRIXGIU-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。